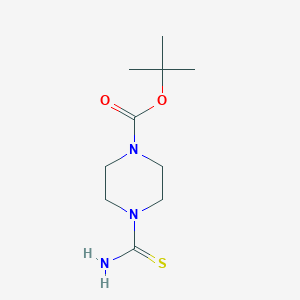

Tert-butyl 4-carbamothioylpiperazine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-carbamothioylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2S/c1-10(2,3)15-9(14)13-6-4-12(5-7-13)8(11)16/h4-7H2,1-3H3,(H2,11,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKRAGACGOPWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477422 | |

| Record name | tert-Butyl 4-carbamothioylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196811-66-2 | |

| Record name | tert-Butyl 4-carbamothioylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-carbamothioylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl 4-carbamothioylpiperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-carbamothioylpiperazine-1-carboxylate is a pivotal chemical intermediate, distinguished by its piperazine-thiourea scaffold. This structure is of significant interest in medicinal chemistry due to its role as a versatile building block in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its applications in drug discovery, particularly as a key intermediate for the development of glycosidase and Bruton's Tyrosine Kinase (BTK) inhibitors.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[1] The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen enhances its stability and solubility in organic solvents, making it amenable to a variety of synthetic transformations.

| Property | Value | Source |

| CAS Number | 196811-66-2 | ChemBK |

| Molecular Formula | C₁₀H₁₉N₃O₂S | ChemBK |

| Molecular Weight | 245.34 g/mol | ChemBK |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in DMSO and dichloromethane | [1] |

Synthesis

The synthesis of this compound is achieved through a two-step process starting from the commercially available 1-Boc-piperazine.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(1H-imidazole-1-carbothioyl)piperazine-1-carboxylate

To a solution of 1-Boc-piperazine (5.0 g, 26.88 mmol) in dry tetrahydrofuran (THF) (50 mL), 1,1'-thiocarbonyldiimidazole (5.48 g, 29.56 mmol) is added at room temperature. The reaction mixture is stirred for 2 hours at room temperature and then heated to 50°C for 1 hour.[2]

Step 2: Synthesis of this compound

The reaction mixture from Step 1 is cooled to 0°C, and a 7N solution of ammonia in methanol (50 mL) is added.[2] The resulting mixture is stirred, and the product, this compound, is formed.

Below is a Graphviz diagram illustrating the synthetic workflow.

Applications in Drug Discovery

The utility of this compound lies in its role as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The piperazine-thiourea core is a recognized pharmacophore, and this compound provides a convenient entry point for its incorporation into drug candidates.

Glycosidase Inhibitors for Neurodegenerative Diseases

A significant application of this compound is in the development of glycosidase inhibitors.[3] Specifically, it has been used as a starting material in the synthesis of compounds that inhibit O-GlcNAcase, an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease and other tauopathies.[3] The thiourea moiety of this compound can be further reacted to form thiazole or other heterocyclic systems present in the final active pharmaceutical ingredients.[3]

The logical relationship for its use as an intermediate is depicted in the following diagram.

Bruton's Tyrosine Kinase (BTK) Inhibitors

This intermediate is also utilized in the synthesis of substituted nicotinamide inhibitors of Bruton's Tyrosine Kinase (BTK).[4] BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases. In this context, this compound is reacted with other building blocks to construct the final inhibitor scaffold.[4]

Biological Activity of Related Compounds

While specific biological data for this compound itself is not extensively published, the broader class of piperazine-thiourea derivatives has been shown to possess a range of biological activities. Studies have demonstrated their potential as:

-

Antibacterial and Antifungal Agents: Derivatives of piperazine and piperidine thiourea have been evaluated for their activity against various plant pathogenic fungi and bacteria.[3][4]

-

Anti-inflammatory Agents: Certain piperazine-derived thioureas have been investigated for their ability to inhibit the production of nitric oxide (NO), indicating potential anti-inflammatory properties.

-

Enzyme Inhibitors: Beyond glycosidases and BTK, piperazine-1-thiourea derivatives have been identified as inhibitors of other enzymes, such as phosphoglycerate dehydrogenase (PHGDH), a target in oncology.

Conclusion

This compound is a valuable and versatile intermediate for drug discovery and development. Its straightforward synthesis and the presence of the reactive thiourea group make it an attractive starting material for the synthesis of diverse heterocyclic compounds. Its documented use in the preparation of potential therapeutics for neurodegenerative diseases and cancer highlights its importance to the scientific and research community. Further exploration of derivatives synthesized from this intermediate may lead to the discovery of novel and potent therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2017144637A1 - Acid addition salts of piperazine derivatives - Google Patents [patents.google.com]

- 3. US10336775B2 - Glycosidase inhibitors - Google Patents [patents.google.com]

- 4. US9951056B2 - Substituted nicotinamide inhibitors of BTK and their preparation and use in the treatment of cancer, inflammation and autoimmune disease - Google Patents [patents.google.com]

In-Depth Technical Guide: Structure Elucidation of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl 4-carbamothioylpiperazine-1-carboxylate, a piperazine derivative of interest in medicinal chemistry and drug development. The elucidation of its chemical structure is fundamental for understanding its reactivity, developing synthetic routes, and interpreting its biological activity. This document outlines the key spectroscopic techniques and methodologies employed in confirming the molecular structure of this compound.

Molecular Structure and Properties

This compound is a white crystalline solid.[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[1] The compound is stable under dry, dark, and low-temperature conditions.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 196811-66-2 | ChemBK |

| Molecular Formula | C₁₀H₁₉N₃O₂S | ChemBK |

| Molar Mass | 245.34 g/mol | ChemBK |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in DMSO and dichloromethane | [1] |

Synthesis and Reaction Pathway

A common synthetic method for this compound involves the reaction of 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate) as the starting material. The synthesis proceeds by introducing a carbamothioyl group at the N4 position of the piperazine ring. A generalized synthetic approach involves the reaction of 1-Boc-piperazine with a thiocarbamoylating agent.

A potential synthetic pathway can be visualized as a two-step logical process: first, the protection of one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the carbamothioyl group on the second nitrogen.

Caption: Logical workflow for the synthesis of the target compound.

Spectroscopic Data for Structure Elucidation

The definitive confirmation of the structure of this compound is achieved through a combination of spectroscopic methods. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide crucial information.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | br s | 2H | -C(=S)NH₂ |

| ~3.7 - 3.9 | t | 4H | -N-CH₂- (adjacent to C=S) |

| ~3.4 - 3.6 | t | 4H | -N-CH₂- (adjacent to Boc) |

| 1.45 | s | 9H | -C(CH₃)₃ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~180 - 185 | C=S |

| ~154 | C=O (Boc) |

| ~80 | -C(CH₃)₃ |

| ~45 - 50 | -N-CH₂- (piperazine) |

| ~28 | -C(CH₃)₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation.

Table 4: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H stretching (thioamide) |

| 2850 - 3000 | Medium | C-H stretching (aliphatic) |

| ~1680 | Strong | C=O stretching (carbamate) |

| 1400 - 1600 | Medium-Strong | N-H bending, C-N stretching |

| 1000 - 1300 | Strong | C-N stretching, C=S stretching |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) from a solution. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the IR beam and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 5: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 245.12 | [M]⁺, Molecular ion |

| 189.10 | [M - C₄H₈]⁺, Loss of isobutylene |

| 145.08 | [M - Boc]⁺, Loss of the Boc group |

| 101.07 | [Piperazine-C(=S)NH₂]⁺ |

| 57.07 | [C₄H₉]⁺, tert-Butyl cation |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown compound follows a logical progression, starting from basic information and moving to more detailed spectroscopic analysis.

References

An In-depth Technical Guide to the Mechanism of Action of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-carbamothioylpiperazine-1-carboxylate is a pivotal chemical intermediate, primarily utilized in the synthesis of advanced therapeutic agents rather than possessing a direct mechanism of action itself. Its core utility is demonstrated in its role as a precursor for the development of potent glycosidase inhibitors, specifically O-GlcNAcase (OGA) inhibitors, which are under investigation for the treatment of tauopathies such as Alzheimer's disease. This technical guide elucidates the indirect mechanism of action of this compound by detailing the synthesis of OGA inhibitors from it, the enzymatic pathways these inhibitors modulate, and the experimental protocols for their synthesis and evaluation.

Introduction: A Versatile Chemical Scaffold

This compound serves as a foundational building block in medicinal chemistry.[1] Its piperazine ring and carbamothioyl group offer versatile reaction sites for the construction of more complex molecules. While not pharmacologically active in its own right, its significance lies in its application as a key starting material in multi-step syntheses of bioactive compounds.[1] A primary and well-documented application is in the creation of inhibitors for O-GlcNAcase (OGA), an enzyme implicated in the pathology of neurodegenerative diseases.[2]

Indirect Mechanism of Action: Inhibition of O-GlcNAcase (OGA)

The therapeutic potential of this compound is realized through its conversion into compounds that inhibit O-GlcNAcase (OGA). OGA is a critical enzyme in the hexosamine biosynthetic pathway that removes O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[2][3]

In the context of Alzheimer's disease, the protein Tau is a key substrate for O-GlcNAcylation. Pathological hyperphosphorylation of Tau is a hallmark of the disease, leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction.[4] O-GlcNAcylation and phosphorylation have a reciprocal relationship on Tau; increased O-GlcNAcylation can inhibit its hyperphosphorylation.[2][5] Therefore, by inhibiting OGA, the derivatives of this compound increase the levels of O-GlcNAcylated Tau, thereby preventing its pathological hyperphosphorylation and aggregation.[2]

Affected Signaling Pathways

The inhibition of OGA by derivatives of this compound primarily impacts the O-GlcNAc signaling pathway , which is deeply integrated with other major cellular signaling networks.

-

Tau Phosphorylation Pathway: The most direct consequence of OGA inhibition is the modulation of Tau protein phosphorylation. By maintaining higher levels of O-GlcNAcylated Tau, the inhibitors prevent the action of kinases that would otherwise hyperphosphorylate Tau, a critical step in the formation of neurofibrillary tangles.[4]

-

Hexosamine Biosynthetic Pathway (HBP): OGA is a central enzyme in the HBP, which is a branch of glucose metabolism. Inhibition of OGA leads to an accumulation of O-GlcNAc-modified proteins, altering the feedback regulation of this pathway.

The following diagram illustrates the role of OGA and the effect of its inhibition on Tau protein.

Caption: OGA Inhibition Pathway in Tauopathy.

Quantitative Data

Specific quantitative data, such as IC50 values for the final OGA inhibitors synthesized from this compound, are not publicly available in the cited literature. Pharmaceutical patents often do not disclose the specific activity of individual compounds. However, a patent review of O-GlcNAcase inhibitors indicates that compounds in this class typically exhibit IC50 values in the low nanomolar to micromolar range to be considered potent.[6]

Experimental Protocols

The following protocols are adapted from United States Patent US 10,336,775 B2 and describe the synthesis of OGA inhibitors using this compound as a key intermediate.[2]

Synthesis of this compound (Intermediate)

This initial step creates the core intermediate compound.

-

Materials: 1-Boc-piperazine, 1,1'-Thiocarbonyldiimidazole (TCDI), Dry Tetrahydrofuran (THF), Methanolic ammonia solution (7N).

-

Procedure:

-

Dissolve 1-Boc-piperazine (e.g., 5.0 g, 26.88 mmol) in dry THF (50 mL).

-

Add 1,1'-thiocarbonylimidazole (e.g., 5.48 g, 29.56 mmol) to the solution at room temperature.

-

Stir the mixture for 2 hours at room temperature.

-

Heat the reaction mixture to 50°C for 1 hour.

-

Cool the mixture to 0°C.

-

Add methanolic ammonia solution (50 mL, 7N) and stir.

-

Isolate the product, this compound, through standard workup and purification procedures.

-

General Procedure for the Synthesis of Thiazole Derivatives from the Intermediate

This protocol outlines the conversion of the intermediate to a thiazole-piperazine scaffold, a common core for OGA inhibitors.

-

Materials: this compound, an appropriate α-haloketone (e.g., chloropinacoline), Ethanol.

-

Procedure:

-

Dissolve the α-haloketone (e.g., 1.34 g of chloropinacoline) in absolute ethanol (15 cc).

-

Add this compound (e.g., 1.6 g).

-

Heat the mixture to boiling on a water bath for 1 hour.

-

Cool the reaction mixture.

-

Add diethyl ether until the solution remains turbid to precipitate the product.

-

Filter the precipitated crystals and recrystallize from ethanol to yield the thiazole derivative hydrochloride.

-

The Boc-protected thiazole derivative can then be deprotected and coupled with other moieties to generate the final OGA inhibitors as described in the patent literature.[2]

-

The following diagram outlines the general experimental workflow.

Caption: General Synthetic Workflow for OGA Inhibitors.

Conclusion

This compound is a valuable, non-active precursor whose mechanism of action is realized through its synthetic derivatives. Its primary application in the development of O-GlcNAcase inhibitors for Alzheimer's disease highlights a key therapeutic strategy focused on modulating the post-translational modifications of the Tau protein. The synthetic protocols derived from patent literature provide a clear pathway for the creation of these targeted inhibitors. Further research and clinical trials on these derived compounds will be crucial in validating the efficacy of this therapeutic approach.

References

- 1. US10336775B2 - Glycosidase inhibitors - Google Patents [patents.google.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. prepchem.com [prepchem.com]

The Pivotal Role of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate in the Synthesis of Biologically Active Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-carbamothioylpiperazine-1-carboxylate is a versatile heterocyclic building block pivotal in the synthesis of a diverse range of biologically active compounds. Its unique structural features, combining a piperazine core, a thiocarbamoyl group, and a tert-butyloxycarbonyl (Boc) protecting group, make it an ideal starting material for creating novel derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities of compounds derived from this core structure, with a focus on their applications in oncology and infectious diseases. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The piperazine scaffold is a well-established privileged structure in medicinal chemistry, present in numerous approved drugs across various therapeutic areas. The introduction of a thiocarbamoyl moiety to this core, as seen in this compound, provides a reactive handle for the synthesis of a wide array of derivatives. This guide explores the biological significance of these derivatives, consolidating data on their anticancer, antimicrobial, and enzyme-inhibitory activities.

Biological Activities of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated potent biological activities. The thiocarbamoyl group can be readily cyclized or substituted to generate diverse heterocyclic systems, leading to compounds with a range of pharmacological effects.

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Bruton's Tyrosine Kinase (BTK).

Table 1: Anticancer Activity of Selected Derivatives

| Derivative Class | Target | Cell Line | Activity (IC₅₀) | Reference |

| Substituted Nicotinamides | BTK | - | Data not specified in public documents | [1] |

Enzyme Inhibitory Activity

A significant area of application for derivatives of this core structure is in the development of enzyme inhibitors. Notably, they have been utilized in the synthesis of potent glycosidase inhibitors, which have therapeutic potential in metabolic diseases and oncology.

Table 2: Enzyme Inhibitory Activity of Selected Derivatives

| Derivative Class | Target Enzyme | Activity (IC₅₀) | Reference |

| Glycosidase Inhibitors | Glycosidases | < 10 µM to < 100 µM | [2] |

Antimicrobial Activity

The broader class of piperazine derivatives has shown significant promise as antimicrobial agents. While specific data for direct derivatives of this compound is emerging, related compounds have demonstrated activity against a range of bacterial and fungal pathogens. For instance, certain chalcones containing a piperazine moiety have shown potent activity against Candida albicans with MIC values as low as 2.22 µg/mL.[3]

Table 3: Antimicrobial Activity of Related Piperazine Derivatives

| Derivative Class | Organism | Activity (MIC) | Reference |

| Chalcones with piperazine moiety | Candida albicans | 2.22 µg/mL | [3] |

| Fluoroquinolone derivatives | Ciprofloxacin-resistant P. aeruginosa | Promising growth inhibition | [4] |

| Pleuromutilin derivatives | Methicillin-resistant S. aureus (MRSA) | Excellent activity | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of novel compounds. The following are standard protocols for assessing the anticancer and antimicrobial properties of derivatives of this compound.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

Caption: General workflow for the MTT cytotoxicity assay.

Materials:

-

96-well tissue culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used for the compound).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After the incubation period, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for Broth Microdilution MIC Assay

Caption: General workflow for the broth microdilution MIC assay.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

Microbial strain of interest

-

Test compound

-

Spectrophotometer

Procedure:

-

Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Dilute the microbial suspension and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Signaling Pathways

Piperazine derivatives have been shown to interfere with various signaling pathways that are crucial for cancer cell growth and survival. A key pathway often implicated is the PI3K/AKT pathway.

Simplified PI3K/AKT Signaling Pathway

Caption: Inhibition of the PI3K/AKT pathway by piperazine derivatives.

Conclusion

This compound is a valuable scaffold in modern drug discovery. The derivatives synthesized from this core compound have shown a wide range of biological activities, particularly as anticancer and enzyme-inhibitory agents. The synthetic accessibility and the potential for diverse chemical modifications make this an attractive starting point for the development of novel therapeutics. The information and protocols provided in this guide aim to support the ongoing research efforts to unlock the full therapeutic potential of this promising class of compounds.

References

- 1. US9951056B2 - Substituted nicotinamide inhibitors of BTK and their preparation and use in the treatment of cancer, inflammation and autoimmune disease - Google Patents [patents.google.com]

- 2. US10336775B2 - Glycosidase inhibitors - Google Patents [patents.google.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Piperazine-1-Carboxylate Targets

For Researchers, Scientists, and Drug Development Professionals

The piperazine-1-carboxylate scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological molecules implicated in various disease states. This technical guide provides an in-depth exploration of the potential therapeutic targets for these compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate. The information presented herein is intended to empower researchers and drug development professionals in their efforts to design and discover novel therapeutics based on this promising chemical moiety.

Therapeutic Landscape of Piperazine-1-Carboxylate Compounds

Piperazine-1-carboxylate derivatives have emerged as potent agents in several key therapeutic areas, including oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions. Their biological activity is intrinsically linked to the nature of the substituents on the piperazine ring and the carboxylate group, which allows for fine-tuning of their pharmacological properties to achieve desired target specificity and efficacy.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of various piperazine-1-carboxylate and related piperazine derivatives against a range of therapeutic targets. This data provides a comparative overview of their potency and serves as a valuable resource for structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound Class | Cell Line(s) | Assay Type | IC50 / GI50 (µM) | Target(s) / Mechanism of Action | Reference(s) |

| Piperazine Derivative (C505) | K562 (Leukemia) | Proliferation Assay | 0.06 - 0.16 | Inhibition of PI3K/AKT, Src family kinases, BCR-ABL pathways; Induction of apoptosis | [1][2] |

| N-alkylated piperazine derivative | PC-3 (Prostate) | Cytotoxicity (MTT) | Not Specified | Induction of apoptosis via ROS generation | [3] |

| Piperazine-containing thiosemicarbazone (L3) | HCT116 p53+/+ (Colon) | Anti-proliferative | 0.12 | Iron chelation, Cell cycle arrest at G1/S phase | [4] |

| Piperazine derivative (PCC) | SNU-475, SNU-423 (Liver) | Cytotoxicity (MTT) | 6.98 ± 0.11, 7.76 ± 0.45 | Induction of intrinsic apoptosis pathway | [5] |

Table 2: Antimicrobial Activity of Piperazine Derivatives

| Compound Class | Organism(s) | Assay Type | MIC (µg/mL) | Reference(s) |

| Piperazine-containing benzothiazinone (TZY-5-84) | Mycobacterium tuberculosis H37Rv | Broth Microdilution | 0.014 - 0.015 (mg/L) | [3] |

| Novel Piperazine Derivatives (RL-308) | Shigella flexineri, S.aureus, MRSA, Shigella dysentriae | Microdilution | 2, 4, 16, 128 | [6] |

Table 3: Antiviral Activity of Piperazine Derivatives

| Compound Class | Virus | Assay Type | EC50 (µM) | Target(s) / Mechanism of Action | Reference(s) |

| Piperazinylquinoline derivative (45) | Respiratory Syncytial Virus (RSV) long (A) strain | Cytopathic Effect Reduction | 0.028 | RSV Fusion (F) protein inhibition | [7][8] |

| Piperazinylquinoline derivative (50) | Respiratory Syncytial Virus (RSV) long (A) strain | Cytopathic Effect Reduction | 0.033 | RSV Fusion (F) protein inhibition | [7][8] |

Table 4: Activity in Neurodegenerative Disease Models

| Compound Class | Model | Key Finding(s) | Target(s) / Mechanism of Action | Reference(s) |

| Piperazine (PPZ) and its derivatives | In vitro amyloid toxicity model, 5xFAD mouse hippocampal slices | Neuroprotective effects in the nanomolar range, restores long-term potentiation | Potentiation of TRPC6 channels, activation of neuronal store-operated calcium entry | [9][10] |

| Novel Piperazine Derivative (cmp2) | 5xFAD mice | Reverses deficits in synaptic plasticity | Selective TRPC6 activator | [11][12] |

| Piperazine-based compounds (D-687, D-688) | In vitro Aβ and tau aggregation assays, SH-SY5Y cells, Drosophila melanogaster model of tauopathy | Inhibit aggregation and disaggregate preformed aggregates of Aβ and tau peptides; Neuroprotective effects; Increased survival in flies | Multi-target inhibition of Aβ and tau aggregation | [13] |

Key Therapeutic Targets and Signaling Pathways

This section delves into the molecular mechanisms through which piperazine-1-carboxylate and related compounds exert their therapeutic effects, with a focus on key signaling pathways.

Oncology: Targeting Cancer Cell Proliferation and Survival

Piperazine derivatives have demonstrated significant potential as anticancer agents by modulating multiple signaling pathways critical for tumor growth and survival.[1]

A key mechanism involves the induction of apoptosis, or programmed cell death. Certain piperazine compounds have been shown to inhibit the PI3K/AKT pathway, a central regulator of cell survival, and the BCR-ABL pathway, a driver of chronic myeloid leukemia.[1][2] This multi-targeted inhibition leads to caspase-dependent apoptosis, effectively eliminating cancer cells.[1]

Caption: Anticancer mechanism of a piperazine derivative.

Neurodegenerative Diseases: Modulating Neuronal Function

In the context of Alzheimer's disease, piperazine derivatives have been identified as potent modulators of the transient receptor potential canonical 6 (TRPC6) channel.[9][10] Activation of TRPC6-mediated calcium entry in dendritic spines has been shown to protect against amyloid-beta toxicity and restore synaptic plasticity, offering a promising therapeutic strategy to combat the cognitive decline associated with the disease.[9][11]

Caption: Neuroprotective mechanism of piperazine derivatives in Alzheimer's.

Antiviral Activity: Inhibiting Viral Entry

Certain piperazinylquinoline derivatives have demonstrated potent activity against the Respiratory Syncytial Virus (RSV) by inhibiting the function of the viral F (fusion) protein.[7][8] The RSV F protein is essential for mediating the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. By binding to the F protein, these compounds prevent the conformational changes necessary for membrane fusion, thereby blocking viral infection at an early stage.[7][14]

Caption: RSV fusion inhibition by piperazinylquinoline derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of piperazine-1-carboxylate and related compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well microplates

-

Cancer cell lines of interest (e.g., MCF-7, HCT-116)[15]

-

Complete cell culture medium

-

Piperazine derivative stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[17]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[17]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[17]

-

Compound Treatment: Treat the cells with various concentrations of the piperazine derivative. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[18]

-

Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).[3]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Caption: Workflow for the MTT cell viability assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This model is widely used to assess the in vivo anti-inflammatory activity of new compounds.[19][20]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local, acute, and well-characterized inflammatory response, resulting in paw edema. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[21][22]

Materials:

-

Male Wistar rats (180-190 g)[19]

-

Carrageenan (1% w/v suspension in saline)[20]

-

Test piperazine compound

-

Positive control (e.g., Indomethacin, 10 mg/kg)[19]

-

Plethysmometer or calipers

Procedure:

-

Acclimatization: House the animals for a week to allow for acclimatization to the laboratory environment.[19]

-

Grouping: Divide the animals into control, positive control, and test groups.

-

Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) to the test group and the vehicle to the control group. Administer the positive control to its respective group.[19]

-

Induction of Edema: Thirty minutes to one hour after compound administration, inject 0.1 mL of carrageenan suspension into the subplantar region of the right hind paw of each rat.[20]

-

Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan injection).[20]

-

Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group at each time point.

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Conclusion and Future Directions

The piperazine-1-carboxylate scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse range of biological targets and the tunability of its physicochemical properties make it an attractive starting point for drug design and development. The data and protocols presented in this guide highlight the significant potential of these compounds in oncology, neurodegenerative diseases, and infectious diseases.

Future research should focus on elucidating the structure-activity relationships for specific targets to enhance potency and selectivity. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates. The continued exploration of the therapeutic potential of piperazine-1-carboxylate derivatives holds great promise for addressing unmet medical needs across a spectrum of diseases.

References

- 1. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijcmas.com [ijcmas.com]

- 7. Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 10. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular mechanism of respiratory syncytial virus fusion inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchhub.com [researchhub.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. inotiv.com [inotiv.com]

- 21. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacological analysis of the acute inflammatory process induced in the rat's paw by local injection of carrageenin and by heating - PubMed [pubmed.ncbi.nlm.nih.gov]

Tert-butyl 4-carbamothioylpiperazine-1-carboxylate: A Technical Review of a Key Synthetic Intermediate

Keywords: Tert-butyl 4-carbamothioylpiperazine-1-carboxylate, synthesis, chemical intermediate, drug development, piperazine derivative.

Abstract

This compound is a heterocyclic organic compound featuring a piperazine ring functionalized with a tert-butoxycarbonyl (Boc) protecting group and a carbamothioyl (thiourea) moiety. While primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery, a comprehensive review of its own biological activities is absent from the current scientific literature. This technical guide provides a detailed overview of the available information on its synthesis, chemical properties, and its role as a building block in medicinal chemistry. Due to the lack of published biological data, this document focuses on its chemical characteristics and synthetic utility.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, often imparts favorable pharmacokinetic properties to drug candidates, including improved aqueous solubility and oral bioavailability. The introduction of various functional groups onto the piperazine core allows for the fine-tuning of a molecule's biological activity and selectivity.

This compound (CAS No. 196811-66-2) is one such derivatized piperazine. The presence of the Boc protecting group on one nitrogen atom allows for selective functionalization of the other nitrogen, while the carbamothioyl group serves as a key handle for further chemical modifications. This review aims to consolidate the existing knowledge on this compound, focusing on its synthesis and chemical properties, to aid researchers and drug development professionals in its effective utilization.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉N₃O₂S | [1] |

| Molecular Weight | 245.34 g/mol | |

| CAS Number | 196811-66-2 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Table 1: Chemical Properties of this compound

Synthesis

The synthesis of this compound is most commonly achieved through the reaction of a Boc-protected piperazine with a thiocarbonylating agent. A widely cited method involves the use of 1,1'-thiocarbonyldiimidazole (TCDI) as the thiocarbonyl source.

Experimental Protocol: Synthesis via 1,1'-Thiocarbonyldiimidazole

This protocol is adapted from the procedure described in US Patent US10336775B2.[2]

Materials:

-

1-Boc-piperazine

-

1,1'-Thiocarbonyldiimidazole (TCDI)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanolic ammonia solution (e.g., 7N)

Procedure:

-

To a solution of 1-Boc-piperazine (1.0 eq) in dry THF, add 1,1'-thiocarbonyldiimidazole (1.1 eq) at room temperature.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Heat the reaction mixture to 50 °C for 1 hour.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add methanolic ammonia solution and stir the mixture.

-

The product can be isolated and purified using standard techniques such as extraction and chromatography.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Biological Activity and Applications in Drug Discovery

A thorough search of the scientific and patent literature reveals no reports on the intrinsic biological activity of this compound. Its value in drug discovery lies in its utility as a versatile building block. The thiourea moiety can participate in various chemical transformations, allowing for the introduction of diverse functionalities. For example, thioureas are known precursors to guanidines, which are common pharmacophores in various drug classes. Additionally, the thiocarbonyl group can act as a hydrogen bond donor and acceptor, potentially contributing to the binding of its derivatives to biological targets.

Given the absence of specific biological data for the title compound, no signaling pathway diagrams or tables of quantitative data can be presented.

Conclusion

This compound is a valuable synthetic intermediate in medicinal chemistry. Its straightforward synthesis and the presence of two distinct reactive sites—the Boc-protected nitrogen and the carbamothioyl group—make it a useful scaffold for the construction of more complex, biologically active molecules. While there is no evidence of its own pharmacological activity, its role as a precursor in the development of new therapeutic agents is well-established. Future research may explore the potential for this compound to exhibit its own biological effects, but for now, its primary significance remains in the realm of synthetic chemistry.

References

An In-depth Technical Guide to the Discovery and Synthesis of Novel Tert-butyl 4-carbamothioylpiperazine-1-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, integral to the development of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties. This technical guide focuses on a specific subclass: novel derivatives of tert-butyl 4-carbamothioylpiperazine-1-carboxylate. We provide a comprehensive overview of the discovery rationale, synthetic methodologies, and preliminary biological evaluation of a hypothetical series of these compounds. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key workflows and potential mechanisms of action to serve as a valuable resource for researchers in the field of drug discovery and development. The piperazine moiety is a key component in a variety of antibacterial drug scaffolds and is known to enhance aqueous solubility, cell permeability, and protein-binding capacity.[1]

Introduction: The Rationale for Piperazine Derivatives in Drug Discovery

Piperazine and its derivatives have consistently demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antimalarial effects.[2] Their unique structural features, such as basicity, solubility, and conformational flexibility, make them ideal scaffolds for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The carbamothioylpiperazine core, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of biological activity and selectivity. This guide explores the systematic discovery and synthesis of novel derivatives built upon the this compound template, targeting potential applications in oncology.

Synthetic Strategy and Methodologies

The synthesis of novel this compound derivatives can be approached through a multi-step process, starting from commercially available reagents. The core intermediate, this compound, serves as a versatile building block for further elaboration.[3]

General Synthetic Workflow

The overall synthetic workflow for generating a library of novel derivatives is depicted below. This process involves the initial synthesis of the core structure, followed by diversification through the reaction of the thiocarbamide moiety with various electrophiles.

Caption: General Synthetic Workflow for Novel Derivatives.

Experimental Protocol: Synthesis of this compound (Core Intermediate)

A common method for the synthesis of the core intermediate involves the reaction of 4-Boc-piperazine with a sulfinyl chloride followed by a reaction with a carbamate.[3] An alternative conceptual protocol is provided below:

-

Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane, add a thiocyanating agent (e.g., a mixture of potassium thiocyanate and an oxidizing agent) (1.2 eq) at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Experimental Protocol: Synthesis of Novel Derivatives (General Procedure)

-

Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate) (1.5 eq).

-

Addition of Electrophile: Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by column chromatography to yield the final derivative.

Quantitative Data Summary

The following table summarizes the hypothetical yield and in vitro anti-proliferative activity (IC50) of a series of synthesized derivatives against a model cancer cell line (e.g., human liver cancer cell line SMMC-7721). Such derivatives of arylamide containing a piperazine moiety have shown inhibitory effects on liver cancer cells.[4]

| Compound ID | R-Group | Yield (%) | IC50 (µM) on SMMC-7721 |

| PD-01 | 2-chlorobenzyl | 78 | 5.2 |

| PD-02 | 4-fluorobenzyl | 85 | 2.1 |

| PD-03 | 2,4-dichlorobenzyl | 72 | 1.5 |

| PD-04 | 4-methoxybenzyl | 88 | 8.9 |

| PD-05 | 3-nitrobenzyl | 65 | 3.7 |

Proposed Biological Mechanism and Signaling Pathway

Several piperazine-containing compounds have been identified as inhibitors of tubulin polymerization, a critical process in cell division, making it a valuable target for anticancer therapies.[4] The novel derivatives of this compound may exert their anti-proliferative effects through a similar mechanism. The proposed signaling pathway leading to apoptosis is illustrated below.

References

The Versatile Scaffold: Tert-butyl 4-carbamothioylpiperazine-1-carboxylate as a Cornerstone in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, tert-butyl 4-carbamothioylpiperazine-1-carboxylate has emerged as a critical scaffold, offering a unique combination of structural features and synthetic accessibility. This piperazine-based thiourea derivative provides a robust platform for the construction of diverse molecular architectures, leading to the identification of potent modulators of various biological targets. This technical guide delves into the synthesis, properties, and extensive applications of this compound, providing researchers with a comprehensive resource to leverage its potential in drug discovery programs.

Chemical Properties and Synthesis

This compound, a white crystalline solid, possesses a molecular formula of C10H19N3O2S and a molar mass of 245.34 g/mol .[1] The presence of a Boc-protected piperazine ring and a thiourea moiety imparts a unique reactivity profile, making it an ideal starting material for a variety of chemical transformations. The Boc (tert-butoxycarbonyl) group serves as a protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other nitrogen atom. The thiourea group, with its nucleophilic sulfur and hydrogen-bonding capabilities, is a key pharmacophore for interacting with biological targets.

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-step process starting from commercially available 1-Boc-piperazine.

Figure 1. A conceptual workflow for the synthesis of the title compound.

Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile starting material for the synthesis of a wide array of biologically active molecules. Its ability to be readily modified at multiple positions allows for the exploration of vast chemical space and the fine-tuning of structure-activity relationships (SAR).

Anti-Cancer Agents: Phosphoglycerate Dehydrogenase (PHGDH) Inhibitors

A significant application of this building block is in the development of inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway.[2][3] Cancer cells often exhibit increased reliance on this pathway for the production of serine, which is essential for nucleotide synthesis and cell proliferation.[2][4] Therefore, inhibiting PHGDH presents a promising therapeutic strategy for certain cancers.

The serine biosynthesis pathway begins with the glycolytic intermediate 3-phosphoglycerate. PHGDH catalyzes the first and rate-limiting step, the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.

Figure 2. Inhibition of the Serine Biosynthesis Pathway by PHGDH Inhibitors.

Derivatives synthesized from this compound have shown potent inhibition of PHGDH.

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| NCT-502 | PHGDH | 1.9 | - | [3] |

| NCT-503 | PHGDH | 2.9 | - | [3] |

General Procedure for the Synthesis of PHGDH Inhibitors:

A detailed protocol for the synthesis of specific PHGDH inhibitors, such as NCT-502 and NCT-503, can be found in the supplementary information of the referenced literature.[3] A general workflow is as follows:

Figure 3. General workflow for the synthesis of PHGDH inhibitors.

Antibacterial and Anti-inflammatory Agents

The versatility of the piperazine-thiourea scaffold extends to the development of agents with dual antibacterial and anti-inflammatory properties. A study has shown that derivatives of this scaffold exhibit significant activity against multidrug-resistant bacteria, such as Acinetobacter baumannii, and can also inhibit the production of nitric oxide (NO) in macrophages, a key mediator of inflammation.[5]

| Compound | Bacterial Strain | MIC (µM) | NO Inhibition (IC50, µM) | Reference |

| Derivative 1 | A. baumannii | 1.56 - 6.25 | Not Reported | [5] |

| Derivative 2 | A. baumannii | 1.56 - 6.25 | Not Reported | [5] |

Note: The specific structures of "Derivative 1" and "Derivative 2" are detailed in the cited reference.

Conclusion

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its unique structural features and synthetic tractability have enabled the development of potent and selective inhibitors for a range of biological targets, most notably PHGDH for cancer therapy, as well as promising antibacterial and anti-inflammatory agents. The continued exploration of this scaffold is likely to yield further novel therapeutic candidates, underscoring its importance in the ongoing quest for new medicines. This guide provides a foundational understanding for researchers looking to harness the potential of this remarkable chemical entity.

References

- 1. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration of piperazine-derived thioureas as antibacterial and anti-inflammatory agents. In vitro evaluation against clinical isolates of colistin-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodology, and key structural features of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate (CAS Number: 196811-66-2). This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of various bioactive molecules. This document is intended to serve as a critical resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Structure and Properties

This compound is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens and a thiocarboxamide (carbamothioyl) group on the other.

| Property | Value |

| Molecular Formula | C₁₀H₁₉N₃O₂S |

| Molecular Weight | 245.34 g/mol |

| CAS Number | 196811-66-2 |

| Appearance | White crystalline solid[1] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[1] |

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. It is important to note that while this compound is commercially available, detailed experimental parameters for the acquisition of this data are not consistently published in peer-reviewed literature. The data presented here is compiled from various sources, including chemical supplier databases and may be predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.7 (br s) | Broad Singlet | 4H | Piperazine ring protons adjacent to the thiocarboxamide group |

| ~3.4 (t) | Triplet | 4H | Piperazine ring protons adjacent to the Boc group |

| ~1.45 (s) | Singlet | 9H | tert-Butyl protons |

| ~7.5 (br s) | Broad Singlet | 2H | NH₂ protons |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~183 | C=S |

| ~154 | C=O (Boc) |

| ~80 | Quaternary carbon (Boc) |

| ~50 | Piperazine ring carbons |

| ~44 | Piperazine ring carbons |

| ~28 | tert-Butyl methyl carbons |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretching (NH₂) |

| ~2975 | Medium | C-H stretching (aliphatic) |

| ~1690 | Strong | C=O stretching (Boc) |

| ~1450 | Medium | C-H bending |

| ~1250 | Strong | C-N stretching |

| ~1160 | Strong | C-O stretching |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Technique | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |

| Electrospray Ionization (ESI) | 246.1225 | Not available in searched literature |

Experimental Protocols

General Synthesis

A common synthetic route to this compound involves the reaction of commercially available tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) with a thiocarbamoylating agent. One plausible method is the reaction with a source of thiocyanic acid or its salts, followed by hydrolysis.

General Procedure:

-

Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), an equimolar amount of a thiocarbamoylating reagent is added at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

The following diagrams illustrate the synthetic workflow for the preparation and characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of this compound for its application in research and development. For critical applications, it is recommended to obtain and verify the spectroscopic data on a sample of the compound.

References

Methodological & Application

Synthesis protocol for Tert-butyl 4-carbamothioylpiperazine-1-carboxylate.

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tert-butyl 4-carbamothioylpiperazine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the thiourea moiety allows for further functionalization, making it a versatile building block in drug discovery. The Boc-protected piperazine ring is a common feature in many drug candidates, offering improved pharmacokinetic properties. This document provides a detailed protocol for the synthesis of this intermediate, starting from commercially available Tert-butyl piperazine-1-carboxylate. The presented method is based on the well-established reaction of a secondary amine with thiocyanic acid, generated in situ from an alkali metal thiocyanate and a mineral acid. This straightforward approach provides a reliable route to the desired product.

Experimental Protocol

Synthesis of this compound

This protocol details the synthesis of this compound from Tert-butyl piperazine-1-carboxylate.

Materials:

-

Tert-butyl piperazine-1-carboxylate

-

Potassium thiocyanate (KSCN)

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Tert-butyl piperazine-1-carboxylate (1.0 eq) in deionized water.

-

Addition of Reagents: To the stirred solution, add potassium thiocyanate (1.2 eq).

-

Acidification: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (1.5 eq) dropwise. The temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition of acid, attach a reflux condenser and heat the reaction mixture to reflux (approximately 100-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound.

| Parameter | Value | Notes |

| Starting Material | Tert-butyl piperazine-1-carboxylate | Commercially available. |

| Key Reagents | Potassium thiocyanate, HCl | |

| Solvent | Water | |

| Reaction Temperature | Reflux (~100-110 °C) | |

| Reaction Time | 4-8 hours | Monitor by TLC for completion. |

| Product Molecular Formula | C₁₀H₁₉N₃O₂S | |

| Product Molecular Weight | 245.34 g/mol | |

| Expected Yield | 60-75% | Based on typical yields for similar thiourea formation reactions. |

| Appearance | White to off-white solid | |

| Purity (Post-Purification) | >95% | As determined by analytical techniques such as NMR or LC-MS. |

Visualization

Application Notes and Protocols for Tert-butyl 4-carbamothioylpiperazine-1-carboxylate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl 4-carbamothioylpiperazine-1-carboxylate as a key intermediate in the synthesis of pharmaceutical agents, with a particular focus on the development of O-GlcNAcase (OGA) inhibitors for the potential treatment of neurodegenerative diseases such as Alzheimer's. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support drug discovery and development efforts.

Overview of this compound

This compound is a white crystalline solid that serves as a versatile building block in organic synthesis.[1] Its Boc-protected piperazine moiety and the reactive carbamothioyl group make it a valuable precursor for creating diverse molecular scaffolds.[2] The compound is stable under dry, dark, and low-temperature conditions.[1]

Key Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉N₃O₂S | [3] |

| Molecular Weight | 245.34 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in organic solvents like DMSO and dichloromethane | [1] |

| CAS Number | 196811-66-2 | [3] |

Primary Application: Synthesis of O-GlcNAcase (OGA) Inhibitors

A primary application of this compound is in the synthesis of O-GlcNAcase (OGA) inhibitors. OGA is a key enzyme in the O-GlcNAc signaling pathway, which is implicated in the pathophysiology of neurodegenerative diseases.[4][5] By inhibiting OGA, the levels of O-GlcNAcylated proteins, including tau, are increased. This is thought to be neuroprotective by preventing the hyperphosphorylation and aggregation of tau into neurofibrillary tangles, a hallmark of Alzheimer's disease.[6][7]

O-GlcNAcase Signaling Pathway in Neurodegeneration

The O-GlcNAc cycling pathway is a dynamic post-translational modification that acts as a nutrient sensor, integrating metabolic pathways with cellular signaling.[8][9] In neurodegenerative diseases, dysregulation of this pathway is observed.[10][11] OGA inhibitors aim to restore the proper balance of O-GlcNAcylation.

Experimental Protocols

Synthesis of this compound (Intermediate)

This protocol is adapted from patent US10336775B2.

Reaction Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. What are OGA inhibitors and how do they work? [synapse.patsnap.com]

- 5. Inhibition of O-GlcNAcase (OGA): A Potential Therapeutic Target to Treat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. O-GlcNAcylation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nutrient-driven O-GlcNAc in proteostasis and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. O-GlcNAcylation in health and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate in Drug Discovery: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-carbamothioylpiperazine-1-carboxylate is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its unique structural features, combining a Boc-protected piperazine ring with a reactive thiourea moiety, make it an ideal starting material for the synthesis of diverse compound libraries targeting a wide range of biological pathways. The piperazine scaffold is considered a "privileged" structure in drug design, known for improving the physicochemical and pharmacokinetic properties of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of novel therapeutic agents, with a focus on its application in the development of antifungal and antibacterial agents.

Chemical Properties

This compound is a white crystalline solid.[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[1] This compound serves as a key intermediate for introducing the piperazine-thiourea pharmacophore into larger molecules.[1]

Application Notes: A Scaffold for Bioactive Molecules

The primary application of this compound in drug discovery is as a foundational scaffold for the synthesis of more complex, biologically active molecules. The thiourea group provides a versatile handle for various chemical reactions, allowing for the attachment of diverse functional groups and the creation of extensive compound libraries for high-throughput screening.

Antifungal and Antibacterial Agents

A notable application is in the development of novel antifungal and antibacterial agents. By combining the piperazine-thiourea scaffold with other bioactive pharmacophores, such as flavonols, potent antimicrobial compounds have been synthesized.[2][3] These derivatives have shown significant efficacy against various plant pathogenic fungi and bacteria.[2][3]

Mechanism of Action: The synthesized flavonol-piperazine-thiourea derivatives have been shown to exert their antifungal effects by disrupting the integrity of the fungal hyphae and inducing lipid peroxidation.[3] In bacteria, these compounds can inhibit critical virulence factors, including biofilm formation and the production of extracellular polysaccharides.[3]

Enzyme Inhibitors

The piperazine-thiourea core is also a key feature in the design of specific enzyme inhibitors. For instance, derivatives incorporating this scaffold have been investigated as inhibitors of 3-phosphoglycerate dehydrogenase (PHGDH), a metabolic enzyme implicated in the proliferation of certain cancers. This highlights the potential of using this compound as a starting point for the development of novel anti-cancer therapeutics.

Quantitative Data

The following tables summarize the biological activity of representative compounds synthesized using a piperazine-thiourea scaffold derived from precursors like this compound.

Table 1: In Vitro Antifungal Activity of Flavonol Piperazine Thiourea Derivatives [2]

| Compound ID | Target Fungus | EC50 (μg/mL) | Positive Control (Azoxystrobin) EC50 (μg/mL) |

| Q23 | Phytophthora capsici | 6.68 | 72.60 |

Table 2: In Vivo Antifungal Activity of Compound Q23 against Phytophthora capsici [2]